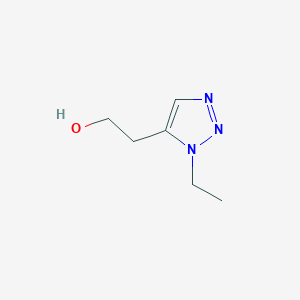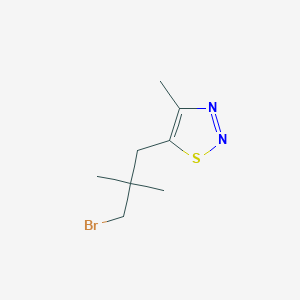![molecular formula C9H11NO2 B13171279 8-Oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13171279.png)
8-Oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic octane ring fused with an oxirane ring and a carbonitrile group, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common method includes the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the correct stereochemistry of the product.
Industrial Production Methods
While specific industrial production methods for 8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Products may include diols or carboxylic acids.
Reduction: Amines or alcohols can be formed.
Substitution: Substituted oxirane derivatives are common products.
Aplicaciones Científicas De Investigación
8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved are still under investigation, but its unique structure allows for specific interactions that can be exploited in various fields.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate
- 8-Oxabicyclo[3.2.1]octane
- 2-Azabicyclo[3.2.1]octane
Uniqueness
8-Oxaspiro[bicyclo[321]octane-2,2’-oxirane]-3’-carbonitrile stands out due to its spirocyclic structure, which imparts unique chemical and physical properties
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
spiro[8-oxabicyclo[3.2.1]octane-2,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C9H11NO2/c10-5-8-9(12-8)4-3-6-1-2-7(9)11-6/h6-8H,1-4H2 |
Clave InChI |
UZEUQSPTKDBUKG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3(CCC1O2)C(O3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13171212.png)


![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13171231.png)
![3-[(Z)-2-Bromoethenyl]thiophene](/img/structure/B13171236.png)


![tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate](/img/structure/B13171254.png)
![2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B13171260.png)
![2-[1-(Aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13171266.png)

![2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane](/img/structure/B13171276.png)
